molecular formula C21H26O2 B13870548 4-(8-Phenyloctyl)benzoic acid

4-(8-Phenyloctyl)benzoic acid

Cat. No.: B13870548
M. Wt: 310.4 g/mol
InChI Key: PPGBCJSBCRLVJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(8-Phenyloctyl)benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids. It features a benzoic acid core with a long alkyl chain substituted with a phenyl group. This compound is of interest due to its unique structural properties, which make it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(8-Phenyloctyl)benzoic acid typically involves the reaction of 4-bromobenzoic acid with 8-phenyloctyl magnesium bromide in the presence of a catalyst such as palladium on carbon. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then subjected to reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time. The use of high-pressure reactors and advanced catalysts can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4-(8-Phenyloctyl)benzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(8-Phenyloctyl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(8-Phenyloctyl)benzoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with various biological molecules, influencing their structure and function. The long alkyl chain and phenyl group contribute to the compound’s hydrophobic interactions, which can affect membrane permeability and protein binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(8-Phenyloctyl)benzoic acid is unique due to its long alkyl chain substituted with a phenyl group, which imparts distinct physical and chemical properties. This structural feature makes it particularly useful in applications requiring specific hydrophobic interactions and molecular recognition capabilities .

Properties

Molecular Formula

C21H26O2

Molecular Weight

310.4 g/mol

IUPAC Name

4-(8-phenyloctyl)benzoic acid

InChI

InChI=1S/C21H26O2/c22-21(23)20-16-14-19(15-17-20)13-7-4-2-1-3-6-10-18-11-8-5-9-12-18/h5,8-9,11-12,14-17H,1-4,6-7,10,13H2,(H,22,23)

InChI Key

PPGBCJSBCRLVJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCCCCCC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.